6-Amino-4-(isopropylamino)nicotinonitrile
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Overview
Description
6-Amino-4-(isopropylamino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an amino group at the 6th position, an isopropylamino group at the 4th position, and a nitrile group attached to the pyridine ring. Nicotinonitriles are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(isopropylamino)nicotinonitrile typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(isopropylamino)nicotinonitrile with ammonia or an amine source to introduce the amino group at the 6th position. The reaction is usually carried out in the presence of a solvent such as ethanol and a catalyst like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(isopropylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and isopropylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
6-Amino-4-(isopropylamino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-4-(isopropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
4,6-Diamino-2-thioxo-nicotinonitrile: Exhibits antimicrobial and antiproliferative activities.
Uniqueness
6-Amino-4-(isopropylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and isopropylamino groups at specific positions on the nicotinonitrile scaffold makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-amino-4-(propan-2-ylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-8-3-9(11)12-5-7(8)4-10/h3,5-6H,1-2H3,(H3,11,12,13) |
InChI Key |
KDIVZSVMGKOXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C#N)N |
Origin of Product |
United States |
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